
Guanidine;trifluoromethanesulfonic acid
Overview
Description
Guanidine;trifluoromethanesulfonic acid is a compound that combines the properties of guanidine, a strong organic base, with trifluoromethanesulfonic acid, a strong acid. This combination results in a compound with unique chemical properties, making it valuable in various scientific and industrial applications. Guanidine is known for its high basicity and ability to form stable complexes, while trifluoromethanesulfonic acid is recognized for its strong acidity and ability to act as a catalyst in numerous reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine;trifluoromethanesulfonic acid typically involves the reaction of guanidine with trifluoromethanesulfonic acid. One common method is to react guanidine with trifluoromethanesulfonic anhydride in the presence of a base. This reaction proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Guanidine;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
Catalytic Applications
Guanidinium triflate as a catalyst
Guanidinium triflate is recognized for its role as a catalyst in organic synthesis. It facilitates various reactions due to its strong acidic nature and ability to stabilize transition states.
- Electrodeposition Coatings : Recent patents highlight the use of bicyclic guanidine salts, including guanidinium triflate, as cure catalysts for electrodeposited coatings. These compounds serve as replacements for heavy metal catalysts, promoting environmentally friendly practices in coating applications .
- Synthesis of Organic Compounds : In organic chemistry, guanidinium triflate has been employed in the synthesis of complex organic molecules. Its ability to activate substrates makes it a valuable reagent in multi-step synthesis processes.
Materials Science
Proton Conductivity in Fuel Cells
Research indicates that guanidinium triflate exhibits excellent proton conductivity, making it suitable for applications in fuel cells and batteries. Studies have shown that composites containing guanidinium triflate demonstrate enhanced conductivity when mixed with triflic acid, following a percolation behavior mechanism .
Composite Composition | Conductivity (S/cm) | Notes |
---|---|---|
Guanidinium triflate + 2% Triflic Acid | Significant enhancement observed | |
Pure Guanidinium Triflate | Lower conductivity without additives |
Biochemical Applications
Role in Biological Systems
Guanidine is a stable nitrogen compound found in biological systems, particularly in human metabolism. Its derivatives are involved in various biochemical pathways.
- Ammonia Oxidation : Recent studies have shown that certain microorganisms can utilize guanidine as a nitrogen source, converting it through oxidation processes. This has implications for understanding nitrogen cycling in ecosystems and potential applications in bioremediation .
- Pharmaceutical Applications : Guanidinium compounds are explored for their therapeutic potential due to their ability to interact with biological macromolecules. Research has indicated that they can serve as intermediates or active pharmaceutical ingredients in drug development.
Case Study 1: Electrodeposition Catalyst
A study demonstrated the effectiveness of guanidinium triflate in electrodeposition processes, showing that it can replace traditional heavy metal catalysts while maintaining performance standards. The resulting coatings exhibited improved adhesion and corrosion resistance.
Case Study 2: Proton Conductivity Enhancement
In fuel cell research, the addition of guanidinium triflate to polymer membranes significantly increased proton conductivity. This study utilized NMR techniques to analyze molecular dynamics, revealing insights into the transport mechanisms at play .
Mechanism of Action
The mechanism of action of guanidine;trifluoromethanesulfonic acid involves its ability to donate and accept protons, making it a versatile catalyst in acid-base reactions. Its strong acidity allows it to protonate various substrates, facilitating their transformation into desired products. The guanidine moiety can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.
Comparison with Similar Compounds
Triflamides: These compounds also contain the trifluoromethanesulfonyl group and exhibit strong acidity.
Triflimides: Similar to triflamides, triflimides are strong acids and are used in various catalytic applications.
Bis(trifluoromethanesulfonyl)imide: This compound is known for its strong acidity and is used in similar applications as guanidine;trifluoromethanesulfonic acid.
Uniqueness: this compound is unique due to the combination of the strong basicity of guanidine and the strong acidity of trifluoromethanesulfonic acid. This dual functionality makes it a highly versatile compound in both research and industrial applications, offering advantages over other similar compounds in terms of reactivity and stability.
Biological Activity
Guanidine; trifluoromethanesulfonic acid (also known as guanidinium triflate) is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and interactions with biological systems.
Overview of Guanidine; Trifluoromethanesulfonic Acid
Guanidine is a versatile organic compound that contains a guanidinium group, which is known for its ability to form hydrogen bonds and interact with various biological molecules. Trifluoromethanesulfonic acid, or triflic acid, is a strong acid often used in organic synthesis. The combination of these two compounds results in guanidinium triflate, which exhibits unique properties beneficial for biological applications.
Anticancer Activity
Recent studies have shown that guanidine derivatives can exhibit notable anticancer activities. For instance, research focused on novel triterpenoids containing guanidine groups demonstrated their potential as antitumor agents. These compounds were evaluated for cytotoxicity against several human tumor cell lines, including Jurkat (T-lymphoblastic leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), HEK293 (embryonic kidney), and HeLa (cervical cancer) cells.
Key Findings
- Cytotoxicity : The introduction of guanidine groups into triterpene acids significantly enhanced their cytotoxic activity. For example, dihydrobetulinic acid and its guanidinium derivative showed increased effectiveness against Jurkat cells by inducing apoptosis and cell cycle arrest at the S-phase .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the disruption of mitochondrial potential and inhibition of the mitochondrial respiratory chain, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
Guanidine derivatives have also been investigated for their antimicrobial properties. A series of alkyl-guanidines were found to be potent against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Research Insights
- Broad-Spectrum Activity : Alkyl-guanidine compounds demonstrated broad-spectrum antibacterial activity, making them promising candidates for developing new antimicrobial agents .
- Resistance Mechanisms : Studies indicated that these compounds could overcome certain resistance mechanisms present in bacteria, thus enhancing their therapeutic potential .
Enzymatic Interactions
Guanidine's role in enzymatic processes has been highlighted through studies on its interaction with nitrogen-oxidizing bacteria. For example, Nitrospira inopinata, a complete ammonia oxidizer, was shown to utilize guanidine as a substrate for growth. This process involves the expression of specific proteins like guanidinase, which facilitates the conversion of guanidine into usable forms for the organism .
Experimental Data
- Protein Expression : Differential expression analysis revealed that guanidinase showed significantly higher expression levels when N. inopinata was grown on guanidine compared to ammonium .
- Kinetic Parameters : The oxidation rates of guanidine followed Michaelis–Menten kinetics, indicating a well-defined enzymatic pathway for its degradation within microbial communities .
Summary Table of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Anticancer | Cytotoxic effects on human tumor cell lines | Induces apoptosis; enhances activity via mitochondrial disruption |
Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | Overcomes resistance mechanisms; disrupts bacterial membranes |
Enzymatic Role | Substrate for nitrogen-oxidizing bacteria | Involves specific protein expression; follows Michaelis–Menten kinetics |
Q & A
Basic Research Questions
Q. Q1. What structural and chemical properties make trifluoromethanesulfonic acid (TfOH) a superior catalyst in organic synthesis?
Answer : TfOH is a superacid (H₀ = −14.6) with exceptional thermal stability and low nucleophilicity, enabling it to stabilize carbocations and mediate reactions without side reactions like sulfonation. Its conjugate base (triflate) is a weak leaving group, enhancing reaction specificity. These properties make it ideal for acid-catalyzed reactions such as Friedel-Crafts alkylation and esterification .
Key Data :
Property | Value/Description | Reference |
---|---|---|
Acid strength (H₀) | −14.6 | |
Thermal stability | Stable up to 350°C | |
Nucleophilicity | Low (prevents unwanted substitutions) |
Q. Q2. How does TfOH compare to sulfuric acid in catalytic efficiency for Friedel-Crafts alkylation?
Answer : TfOH exhibits higher catalytic activity at lower concentrations due to its stronger acidity and reduced steric hindrance. For example, in the alkylation of hydroquinone with diisobutene, TfOH achieved 90% conversion at 0.5 mol% loading, outperforming sulfuric acid (75% conversion at 1.0 mol%) .
Experimental Comparison :
Catalyst | Loading (mol%) | Conversion (%) |
---|---|---|
Trifluoromethanesulfonic acid | 0.5 | 90 |
Sulfuric acid | 1.0 | 75 |
Advanced Research Questions
Q. Q3. How can TfOH address contradictions in reaction outcomes when synthesizing sterically hindered coumarins?
Answer : Steric hindrance in 4-substituted coumarins limits catalyst access. TfOH’s strong acidity compensates for reduced reactivity by stabilizing transition states. For bulky substituents (e.g., tert-butyl), TfOH outperforms trifluoroacetic acid (TFA) due to its higher protonating power, enabling >80% yields versus <50% with TFA .
Mechanistic Insight :
- Small substituents (methyl/ethyl): Medium-strength acids (TFA) suffice.
- Bulky substituents (tert-butyl): Strong acids (TfOH) required for transition-state stabilization.
Q. Q4. What methodological approaches optimize TfOH-mediated peptide cyclization for pharmaceutical applications?
Answer : TfOH facilitates metal-free S-arylation for peptide cyclization. Key steps:
Activation : Use TfOH anhydride to generate reactive intermediates.
Quenching : Add amine nucleophiles (e.g., 4-fluorobenzoylated precursors) at −20°C to prevent hydrolysis.
Purification : Employ reverse-phase HPLC to isolate cyclic peptides (>95% purity) .
Case Study :
- Cyclization of argininamide 1a using TfOH anhydride achieved 68% yield with regiospecificity confirmed by NMR .
Q. Q5. How does TfOH enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?
Answer : Excess TfOH in PILs disrupts ion pairing, increasing mobile proton concentration. For example, PILs with 20% excess TfOH show ionic conductivity of 15 mS/cm at 25°C, compared to 5 mS/cm in stoichiometric systems. Conductivity follows the Vogel-Fulcher-Tammann model, indicating proton-hopping mechanisms .
Q. Q6. What analytical techniques validate TfOH’s role in cationic ring-opening polymerization (ROP) under high pressure?
Answer : High-pressure NMR and GPC are critical:
NMR : Monitors carbocation formation (δ 90–100 ppm for γ-butyrolactone-derived species).
GPC : Confirms controlled polymerization (Đ = 1.1–1.3) at 2 kbar, yielding polymers with Mn = 10–50 kDa .
Key Finding :
Q. Addressing Data Contradictions
Q. Q7. How to resolve discrepancies in TfOH’s catalytic performance across different solvent systems?
Answer : Contradictions arise from solvent polarity and coordination effects. For example:
- Polar solvents (DMSO) : Stabilize triflate ions, reducing acidity.
- Nonpolar solvents (toluene) : Enhance TfOH’s protonating power.
Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates .
Case Example :
Q. Q8. Why does TfOH’s environmental detection vary across analytical studies?
Answer : Detection limits depend on extraction methods. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >90% of TfOH from water, whereas liquid-liquid extraction (LLE) recovers <50%. LC-HRMS with a detection limit of 0.1 ng/L is recommended .
Analytical Workflow :
Sample prep : SPE with HLB cartridges.
Detection : LC-HRMS (m/z 149.97 for CF₃SO₃⁻).
Q. Emerging Applications
Q. Q9. Can TfOH enable regiospecific C–H functionalization of polycyclic aromatic hydrocarbons (PAHs)?
Answer : Yes. TfOH promotes acid-mediated rearrangement of PAHs via carbocation intermediates. For 1,7-di-tert-butylpyrene, TfOH drives isomerization to the thermodynamically stable 2,7-di-tert-butylpyrene (47% yield) via DFT-validated transition states .
Computational Insight :
- Activation energy for rearrangement: 25 kcal/mol (B3LYP/6-311+G**) .
Q. Q10. What safety protocols are critical for handling TfOH in high-pressure polymerizations?
Answer :
Containment : Use Hastelloy reactors to resist corrosion.
Neutralization : Quench residual acid with NaHCO₃ before disposal.
PPE : Acid-resistant gloves (e.g., Viton) and face shields mandatory .
Properties
IUPAC Name |
guanidine;trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.CH5N3/c2-1(3,4)8(5,6)7;2-1(3)4/h(H,5,6,7);(H5,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUWQXMXNREWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934803 | |
Record name | Trifluoromethanesulfonic acid--guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153756-25-3 | |
Record name | Trifluoromethanesulfonic acid--guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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